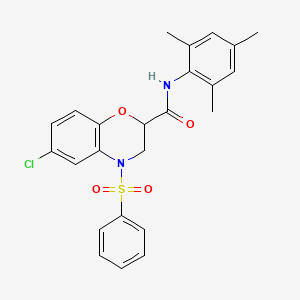
6-chloro-4-(phenylsulfonyl)-N-(2,4,6-trimethylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(BENZENESULFONYL)-6-CHLORO-N-(2,4,6-TRIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their thermal stability and are often used in the production of high-performance polymers. This particular compound is characterized by the presence of a benzenesulfonyl group, a chloro substituent, and a trimethylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4-(BENZENESULFONYL)-6-CHLORO-N-(2,4,6-TRIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: This can be achieved by reacting an appropriate phenol derivative with formaldehyde and an amine under acidic conditions.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonation of the benzoxazine intermediate using benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Trimethylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using trimethylbenzene and a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-(BENZENESULFONYL)-6-CHLORO-N-(2,4,6-TRIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted benzoxazines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
4-(BENZENESULFONYL)-6-CHLORO-N-(2,4,6-TRIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of advanced materials, including high-performance polymers and resins.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of coatings, adhesives, and composites due to its thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-6-CHLORO-N-(2,4,6-TRIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chloro substituent and trimethylphenyl group may enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact molecular targets and pathways involved are still under investigation, but they may include key enzymes and receptors involved in cellular processes.
Comparison with Similar Compounds
4-(BENZENESULFONYL)-6-CHLORO-N-(2,4,6-TRIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
4-(BENZENESULFONYL)-6-CHLORO-N-(2,4,6-TRIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: This compound shares a similar structure but may have different substituents, leading to variations in chemical and biological properties.
4-(BENZENESULFONYL)-6-CHLORO-N-(2,4,6-TRIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: This compound has a different functional group, which may result in distinct reactivity and applications.
The uniqueness of 4-(BENZENESULFONYL)-6-CHLORO-N-(2,4,6-TRIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C24H23ClN2O4S |
|---|---|
Molecular Weight |
471.0 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-6-chloro-N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C24H23ClN2O4S/c1-15-11-16(2)23(17(3)12-15)26-24(28)22-14-27(20-13-18(25)9-10-21(20)31-22)32(29,30)19-7-5-4-6-8-19/h4-13,22H,14H2,1-3H3,(H,26,28) |
InChI Key |
NWKVJWAZIZOOHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















